Ortho-, Meta-, and Para-Substitution Effects on Biological Activity in 6-Methyluracil Derivatives
In the 6-methyluracil class, the position of substitution on the N-aryl ring has been shown to modulate AChE inhibitory activity. While the class-defining paper by Zueva et al. demonstrated potent CNS-permeable AChE inhibitors, it did not include the specific meta-tolyl derivative [1]. Crucially, the study highlights that structural modifications directly impact both potency (IC50) and blood-brain barrier penetration, suggesting the meta-substitution pattern of CAS 1105202-70-7 could have a unique activity profile. However, in the absence of direct comparative data for this compound against its ortho- (CAS 1105229-27-3) or para-substituted analogs, no quantified difference can be established.
| Evidence Dimension | AChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No quantitative IC50 data available in peer-reviewed literature for CAS 1105202-70-7. |
| Comparator Or Baseline | Compound 35 (a 6-methyluracil derivative from Zueva et al. [1]) demonstrated potent AChE inhibition and brain permeation in mice, serving as a class-level benchmark. |
| Quantified Difference | Cannot be calculated due to lack of target compound data. |
| Conditions | In vitro Ellman assay for AChE inhibition; in vivo BBB permeation and memory tests in scopolamine and APP/PS1 transgenic mouse models [1]. |
Why This Matters
This evidence gap is the central factor in scientific selection. Procurement of this compound is predicated on a hypothesis of differentiated activity that remains to be experimentally verified against its closest available analogs.
- [1] Zueva IV, Semenov VE, Mukhamedyarov MA, et al. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Int J Risk Saf Med. 2015;27 Suppl 1:S69. doi:10.3233/JRS-150694. View Source
